
N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains functional groups such as carboxamide and naphthyridine, which are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like Ullmann condensation . This involves the reaction of an aryl halide with an amine in the presence of a copper catalyst .Applications De Recherche Scientifique
Cytotoxic Activity and Antitumor Properties
Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which include compounds structurally related to N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide, has shown significant cytotoxic activity. For example, a study by Deady et al. (2003) found that these compounds exhibit potent cytotoxicity against various cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma, with some compounds demonstrating IC50 values less than 10 nM. Additionally, their study revealed that certain derivatives could be curative against colon 38 tumors in mice at specific doses (Deady et al., 2003).
Antibacterial Properties
Another area of application is in the synthesis and evaluation of antibacterial agents. Egawa et al. (1984) synthesized and evaluated a series of pyridonecarboxylic acids, which are structurally related to N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide. Their research highlighted the potential of these compounds in inhibiting the growth of various bacterial pathogens, including Escherichia coli (Egawa et al., 1984).
Synthesis and Characterization for Various Applications
The synthesis and characterization of compounds related to N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide have been a significant focus in scientific research. For instance, Guleli et al. (2019) described an efficient method for synthesizing derivatives of benzo[b][1,8]naphthyridine-3-carboxamide, showcasing their potential for diverse applications in chemical research (Guleli et al., 2019).
Potential in Treating Bladder Function Disorders
A study by Natsugari et al. (1999) explored the use of 1,7-naphthyridine-6-carboxamide derivatives as antagonists for the tachykinin NK(1) receptor. These compounds, including variations structurally related to N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide, demonstrated potential in treating bladder function disorders, showing significant in vitro and in vivo antagonistic activities (Natsugari et al., 1999).
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-5-8-24-12-18(19(25)17-7-6-13(2)22-20(17)24)21(26)23-14-9-15(27-3)11-16(10-14)28-4/h6-7,9-12H,5,8H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQWBTRSFRDOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

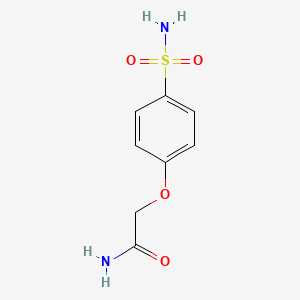

![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)
![1-Methyl-3-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2875743.png)

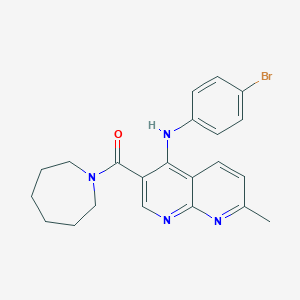
![N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B2875746.png)
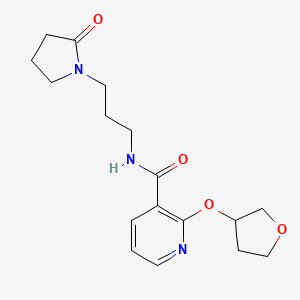
![N-(2-methoxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2875751.png)
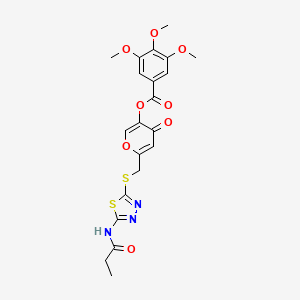
![N-cyclopentyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2875754.png)
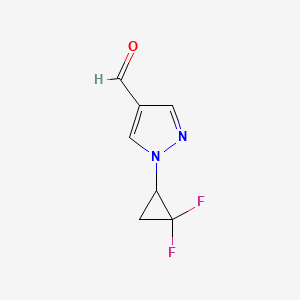
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2875758.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-isopropoxybenzamide](/img/structure/B2875759.png)